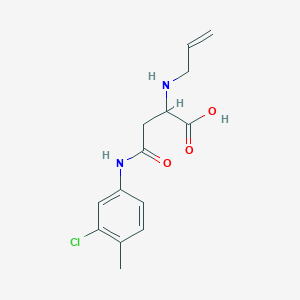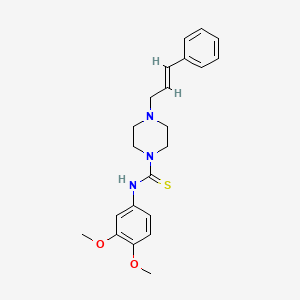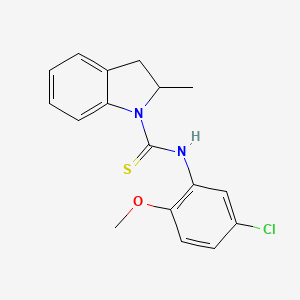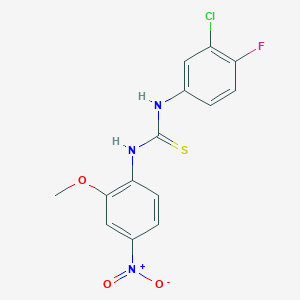
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine
Overview
Description
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine, also known as ANCA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ANCA is a synthetic compound that has been synthesized through a series of chemical reactions.
Mechanism of Action
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to have a low toxicity profile and is well-tolerated in animals. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been shown to have a half-life of approximately 4 hours in rats. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has several advantages for lab experiments. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is a synthetic compound, which means that it can be easily synthesized in large quantities. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has a low toxicity profile, which makes it safe for use in animals. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to be stable in various solvents and at different pH levels.
One limitation of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is that it has not been extensively studied in humans. Another limitation is that N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has only been tested in a limited number of animal models.
Future Directions
Future research on N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine should focus on its potential therapeutic applications in humans. Further studies should investigate the safety and efficacy of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine in humans. Future research should also investigate the mechanism of action of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine in more detail. Additionally, future research should investigate the potential use of N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is a novel compound that has potential therapeutic applications in various diseases. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine is synthesized through a series of chemical reactions and has been found to inhibit the growth of cancer cells in vitro and in vivo. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has anti-inflammatory properties and a low toxicity profile, which make it a potential candidate for the treatment of inflammatory diseases. Future research on N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine should focus on its potential therapeutic applications in humans and investigate its mechanism of action in more detail.
Scientific Research Applications
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been found to have potential therapeutic applications in various diseases. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-3-6-16-12(14(19)20)8-13(18)17-10-5-4-9(2)11(15)7-10/h3-5,7,12,16H,1,6,8H2,2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWRGFYOXZCESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-allyl-N~4~-(3-chloro-4-methylphenyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118555.png)

![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4118566.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)

![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)


![diethyl 3-methyl-5-[({2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118636.png)

![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)